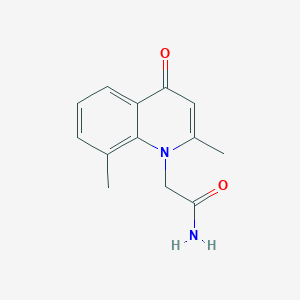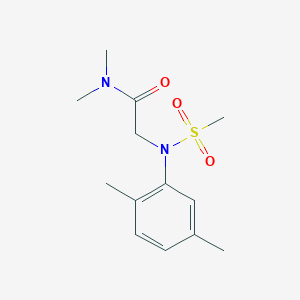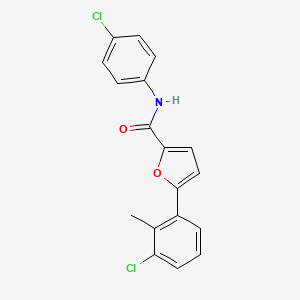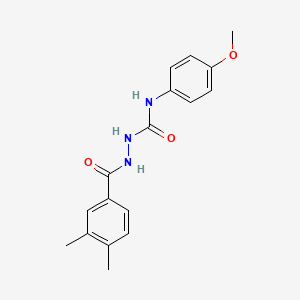![molecular formula C12H16N2O2S B5704594 N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide](/img/structure/B5704594.png)
N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide, also known as MPCC, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. MPCC is a furamide derivative and belongs to the class of carbonothioyl compounds. It has been shown to have various biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide involves the inhibition of platelet aggregation and thrombus formation. This compound has been shown to inhibit the activity of phosphodiesterase 3 (PDE3), which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). The inhibition of PDE3 leads to an increase in cAMP levels, which in turn leads to the inhibition of platelet activation and aggregation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit platelet activation and aggregation, which makes it a promising candidate for the treatment of thrombotic diseases. This compound has also been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide is its specificity for PDE3 inhibition, which makes it a promising candidate for the treatment of thrombotic diseases. However, one of the limitations of this compound is its short half-life, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide. One direction is the optimization of the synthesis method to obtain higher yields and purity. Another direction is the development of new derivatives of this compound with improved pharmacological properties. Additionally, further research is needed to understand the mechanism of action of this compound and its potential in treating various diseases.
Synthesemethoden
The synthesis of N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide involves the reaction of furfurylamine with 4-methylpiperidine-4-carbonyl chloride in the presence of a base. The resulting product is then treated with carbon disulfide to yield this compound. The synthesis of this compound has been optimized to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have antithrombotic, anti-inflammatory, and antiplatelet effects. This compound has also been studied for its potential in treating ischemic stroke, myocardial infarction, and other cardiovascular diseases.
Eigenschaften
IUPAC Name |
N-(4-methylpiperidine-1-carbothioyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-9-4-6-14(7-5-9)12(17)13-11(15)10-3-2-8-16-10/h2-3,8-9H,4-7H2,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZAFFWMQHRUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816661 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-bromo-2-methylphenyl)sulfonyl]azepane](/img/structure/B5704511.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5704517.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5704521.png)


![methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5704533.png)
![2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5704536.png)
![2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime]](/img/structure/B5704542.png)


![N-cyclopropyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5704580.png)

![5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5704607.png)
![N-{4-[(4-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5704614.png)